6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate: is a synthetic organic compound that belongs to the class of benzo[c]chromen derivatives. These compounds are known for their potential biological activities and diverse applications in organic synthesis. The structure of this compound includes a benzo[c]chromen core with a 2-[(tert-butoxycarbonyl)amino]butanoate substituent, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves multi-step reactions. One common approach is the Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate . This method provides good yields and high regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzo[c]chromen derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for therapeutic development .
Medicine
In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The ability to modulate biological pathways makes it a valuable tool in drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biological pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- 2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-[(benzyloxy)carbonyl]amino]butanoate
- 4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(benzyloxy)carbonyl]amino]-4-methylpentanoate
Uniqueness
6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is unique due to its specific substituent groups, which impart distinct chemical properties and reactivity. The tert-butoxycarbonyl group provides steric hindrance and stability, making it suitable for various synthetic applications. Additionally, the benzo[c]chromen core offers a versatile platform for further functionalization and derivatization.
Properties
Molecular Formula |
C22H23NO6 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C22H23NO6/c1-5-17(23-21(26)29-22(2,3)4)20(25)27-13-10-11-15-14-8-6-7-9-16(14)19(24)28-18(15)12-13/h6-12,17H,5H2,1-4H3,(H,23,26) |
InChI Key |
CCXHLUBFTKCFQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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